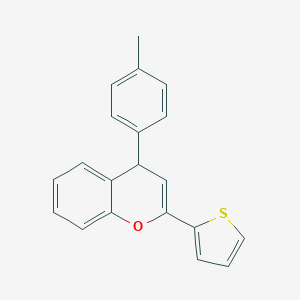

2-Thiophen-2-yl-4-p-tolyl-4H-chromene

Description

Properties

CAS No. |

330559-05-2 |

|---|---|

Molecular Formula |

C20H16OS |

Molecular Weight |

304.4g/mol |

IUPAC Name |

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene |

InChI |

InChI=1S/C20H16OS/c1-14-8-10-15(11-9-14)17-13-19(20-7-4-12-22-20)21-18-6-3-2-5-16(17)18/h2-13,17H,1H3 |

InChI Key |

LEVQLYCQAVTQAO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CS4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CS4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Selected 4H-Chromene Derivatives

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The thiophene group in this compound provides electron-rich characteristics, favoring π-π stacking interactions in biological systems. The trifluoromethyl group in 6-Methoxy-2-trifluoromethyl-4H-chromene-4-thione offers strong electronegativity, which may stabilize metabolic degradation compared to the p-tolyl group.

Bromine substitution (3-Bromo-4-phenyl-2H-chromene ) may increase halogen bonding interactions but could also elevate toxicity risks.

Biological Activity Trends: Anticancer Potential: Sulfonate derivatives of 2-(thiophen-2-yl)-4H-chromene exhibit cytotoxic activities, though specific IC₅₀ values are unreported in the evidence . The p-tolyl group in the target compound may enhance hydrophobicity, favoring uptake in cancer cells. Antioxidant Activity: Thiophene-containing chromenes (e.g., ) demonstrate radical scavenging capabilities, likely due to sulfur’s redox-active nature. The absence of polar groups (e.g., sulfonate) in this compound may reduce water solubility but improve lipid bilayer penetration.

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Other Heterocycles : Thiophene-containing chromenes (e.g., ) show enhanced antioxidant and cytotoxic activities compared to phenyl-substituted analogs (e.g., ), likely due to sulfur’s electron donation and metabolic stability.

- p-Tolyl Group Impact : The methyl group on the p-tolyl moiety may sterically hinder interactions with certain enzymes, a trade-off for improved pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.